z-d-Glu(otbu)-oh

Vue d'ensemble

Description

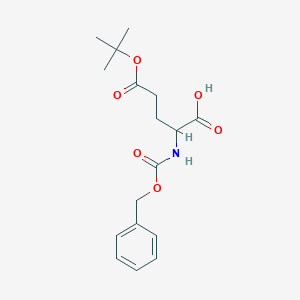

Z-D-Glutamic Acid Tert-Butyl Ester: (Z-D-Glu(otbu)-oh) is a derivative of glutamic acid, an important amino acid in biochemistry. This compound is often used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. The presence of the tert-butyl ester group helps to prevent unwanted reactions during the synthesis process, making it a valuable tool in organic chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Glu(otbu)-oh typically involves the esterification of glutamic acid with tert-butyl alcohol in the presence of a suitable catalyst. The process can be summarized as follows:

Starting Materials: Glutamic acid, tert-butyl alcohol, and a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature.

Procedure: Glutamic acid is dissolved in the solvent, and tert-butyl alcohol is added. The catalyst is then introduced to the mixture, and the reaction is allowed to proceed for several hours. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The tert-butyl ester group in Z-D-Glu(OtBu)-OH is selectively hydrolyzed under acidic or basic conditions to regenerate the free carboxylic acid. This reaction is critical for deprotection during peptide synthesis.

Key Findings :

- TFA is the most efficient reagent for tert-butyl ester cleavage, achieving >95% yield within 1–2 hours at room temperature .

- Hydrolysis under basic conditions (NaOH) is slower and less selective, often leading to partial racemization .

Substitution Reactions

The tert-butyl ester can undergo nucleophilic substitution with amines or alcohols to form amides or esters, respectively.

Key Findings :

- Coupling with HBTU/HOBt/DIPEA in DMF is standard for peptide elongation, achieving >90% coupling efficiency .

- Ethanol-mediated esterification requires catalytic acid and prolonged reflux but is rarely used due to competing hydrolysis .

Oxidation and Reduction

While less common, the compound can undergo redox reactions under specific conditions.

| Reagent | Product | Conditions | References |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Oxidized derivatives | RT, 24 hours | |

| LiAlH<sub>4</sub> | Alcohol derivative | Anhydrous THF, 0°C to RT |

Key Findings :

- Oxidation with H<sub>2</sub>O<sub>2</sub> primarily targets the tert-butyl group, forming peroxides or ketones .

- Reduction with LiAlH<sub>4</sub> is not typically employed due to incompatibility with the Z-protecting group .

Comparative Stability

The tert-butyl ester in this compound shows superior stability compared to other protecting groups:

| Protecting Group | Stability (pH 7.4) | Deprotection Efficiency | References |

|---|---|---|---|

| tert-Butyl (OtBu) | >48 hours | 95% (TFA) | |

| Methyl (OMe) | <6 hours | 80% (NaOH) | |

| Benzyl (OBzl) | 24 hours | 90% (H<sub>2</sub>/Pd) |

Applications De Recherche Scientifique

Chemistry: Z-D-Glu(otbu)-oh is widely used in peptide synthesis as a protecting group for the carboxyl group of glutamic acid. This allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.

Biology: In biological research, this compound is used to study the role of glutamic acid in various biochemical pathways. It serves as a model compound for investigating enzyme-substrate interactions and protein folding mechanisms.

Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the carboxyl group of glutamic acid makes it valuable in the synthesis of bioactive peptides with potential medical applications.

Industry: this compound is employed in the production of specialty chemicals and materials. Its use in peptide synthesis extends to the manufacture of pharmaceuticals, agrochemicals, and other high-value products.

Mécanisme D'action

Mechanism: The primary function of Z-D-Glu(otbu)-oh is to protect the carboxyl group of glutamic acid during peptide synthesis. The tert-butyl ester group prevents unwanted reactions by blocking the carboxyl group, allowing for selective deprotection and coupling of amino acids.

Molecular Targets and Pathways: The compound interacts with various enzymes and proteins involved in peptide synthesis. It is recognized by peptide synthesis machinery, facilitating the incorporation of glutamic acid into peptides and proteins. The tert-butyl ester group is eventually removed under specific conditions, yielding the free carboxyl group of glutamic acid.

Comparaison Avec Des Composés Similaires

Z-L-Glu(otbu)-oh: The L-isomer of Z-D-Glu(otbu)-oh, used in similar applications but with different stereochemistry.

Cbz-Glu(otbu)-oh: Another protecting group for glutamic acid, with a different protecting group for the amino group.

Fmoc-Glu(otbu)-oh: A compound used in solid-phase peptide synthesis with a different protecting group for the amino group.

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the tert-butyl ester group. This combination provides distinct advantages in peptide synthesis, allowing for selective protection and deprotection of the carboxyl group. The D-isomer also offers different biological properties compared to the L-isomer, making it valuable in specific research and industrial applications.

Activité Biologique

Z-D-Glu(otbu)-oh, also known as Z-D-glutamic acid α-t-butyl ester, is a derivative of D-glutamic acid that plays a significant role in biochemical research and pharmaceutical applications. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group on the amino group and a t-butyl ester protecting the carboxylic acid group. Its unique structure allows it to be utilized effectively in peptide synthesis and other biological applications.

This compound functions primarily as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, while the t-butyl ester can be selectively removed to incorporate the amino acid into peptide chains. This dual protection strategy enhances the stability and reactivity of the compound, making it suitable for various biochemical applications.

Applications in Research

- Peptide Synthesis : this compound is widely used as a building block in the synthesis of peptides. Its stability under various conditions allows researchers to create complex peptide structures essential for studying protein function and interactions .

- Drug Development : The compound has been employed in the development of peptide-based drugs targeting diseases such as cancer and infectious diseases. Its ability to facilitate the formation of bioactive peptides makes it a valuable reagent in medicinal chemistry .

- Structural Biology : In structural biology, this compound is utilized to study protein structures and functions. By incorporating this compound into peptides, researchers can investigate how specific amino acid sequences influence protein folding and stability .

Case Study 1: Peptide Cyclization

A study explored the use of this compound in copper(I)-mediated azide-alkyne cycloaddition (CuAAC) reactions for peptide cyclization. The results indicated that peptides containing this compound could undergo efficient cyclodimerization, enhancing their biological activity through structural modifications .

Case Study 2: Cancer Therapeutics

Research has highlighted the potential of peptides synthesized using this compound in targeting cancer cells. For instance, peptides developed from this compound were shown to inhibit cell proliferation in colon cancer models, suggesting its utility in creating therapeutics that can selectively target cancerous tissues .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds used in peptide synthesis:

| Compound | Key Features | Applications |

|---|---|---|

| N-Cbz-D-glutamic acid | Cbz protecting group; stable under acidic conditions | Peptide synthesis |

| Boc-Glu(otbu)-oh | Boc protecting group; less steric hindrance | Drug development |

| Fmoc-Glu(otbu)-oh | Fmoc protecting group; ideal for solid-phase synthesis | High-throughput screening |

This compound stands out due to its combination of stability and reactivity, making it particularly effective for synthesizing complex peptides that require precise control over reaction conditions.

Propriétés

IUPAC Name |

(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMODRZPPBZPPB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.